Benazeprilat

Vue d'ensemble

Description

Le bénazéprilat est le métabolite actif du prod médicament bénazépril. C’est un inhibiteur de l’enzyme de conversion de l’angiotensine (ECA) non sulfhydrylé principalement utilisé dans le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et de l’insuffisance rénale chronique. Le bénazéprilat agit en inhibant la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur, réduisant ainsi la pression artérielle et améliorant la fonction cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du bénazéprilat implique généralement l’hydrolyse du bénazépril. Le bénazépril est d’abord synthétisé par un processus en plusieurs étapes qui comprend la condensation d’un dérivé de la benzazépine avec un dérivé de l’acide phénylbutanoïque. La dernière étape implique l’hydrolyse du bénazépril en bénazéprilat en utilisant de l’hydroxyde de sodium dans des conditions contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, le bénazéprilat est produit par hydrolyse du chlorhydrate de bénazépril. Le processus implique la dissolution du chlorhydrate de bénazépril dans un solvant approprié, suivie de l’ajout d’une base telle que l’hydroxyde de sodium pour induire l’hydrolyse. Le mélange réactionnel est ensuite purifié par cristallisation ou chromatographie pour obtenir du bénazéprilat à haute pureté .

Analyse Des Réactions Chimiques

a. Dynamic Kinetic Resolution (DKR)

-

Reactants : 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate (Compound 18) and (S)-homophenylalanine.

-

Conditions : Isopropanol solvent, triethylamine (1.2 equivalents), 60°C, 24 hours.

-

Outcome : Achieves a diastereomer ratio (S,S)/(S,R) of up to 4.5:1, favoring the desired (S,S)-isomer .

| Factor | Optimal Condition | Diastereomer Ratio |

|---|---|---|

| Temperature | 60°C | 4.5:1 |

| Reactant Ratio | 1:1.2 (18:6) | 5.1:1 |

| Solvent | Isopropanol | 4.2:1 |

This method minimizes environmental impact and improves atom economy compared to traditional high-pressure catalytic routes .

b. Asymmetric Aza-Michael Addition

-

Reactants : Ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2-oxo-1H-benzazepine-1-acetate.

-

Conditions : Dichloromethane solvent, 20°C, 16 hours.

| Solvent | Diastereomer Ratio | Conversion (%) |

|---|---|---|

| Dichloromethane | 4.20:1 | 96.0 |

| Acetonitrile | 3.75:1 | 99.0 |

| Ethanol | 2.15:1 | 98.0 |

Hydrolytic Degradation

Benazeprilat forms via hydrolysis of its prodrug, benazepril, under alkaline conditions:

-

Reaction : Benazepril → this compound + Ethanol.

-

Conditions : 0.1 N NaOH, room temperature, pseudo-first-order kinetics .

This reaction is critical for its activation in vivo, with hepatic esterases facilitating the cleavage .

Stability and Decomposition

This compound exhibits thermal instability under extreme conditions:

| Parameter | Value |

|---|---|

| Melting Point | 188–190°C (decomposes) |

| Solubility | >30 mg/mL in DMF |

| 20 mg/mL in DMSO |

Metal Complexation

This compound forms stable complexes with transition metals, influencing its pharmacokinetics:

a. Stability Constants (logK)

| Metal Ion | logK₁ (300K) | logK₂ (300K) |

|---|---|---|

| Fe³⁺ | 4.03 | 3.73 |

| Cu²⁺ | 3.34 | 2.98 |

| Cd²⁺ | 2.95 | 2.90 |

b. Thermodynamics

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Fe³⁺ | -23.4 | -48.2 | -82.1 |

| Cu²⁺ | -19.8 | -41.7 | -72.3 |

Complexation is exothermic and entropy-driven, with Fe³⁺ showing the highest affinity .

Enzymatic Interactions

-

ACE Inhibition : Competes with angiotensin I for binding (), blocking conversion to angiotensin II .

-

Metabolism : Glucuronidation in the liver enhances water solubility for renal excretion .

Analytical Methods

-

HPLC Analysis : Athena C18 column, phosphate buffer (pH 4.5)/acetonitrile (53:47), UV detection at 242 nm .

-

Mass Spectrometry : Major ions at m/z 351.17 (base peak) and 190.09 .

This synthesis of data underscores this compound’s reactivity profile, essential for optimizing its therapeutic efficacy and industrial production.

Applications De Recherche Scientifique

Benazeprilat has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms of action.

Biology: this compound is used in research to understand the role of the renin-angiotensin-aldosterone system in various physiological and pathological conditions.

Medicine: It is extensively studied for its therapeutic effects in hypertension, heart failure, and renal diseases.

Mécanisme D'action

Le bénazéprilat exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine (ECA). Cette enzyme catalyse la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l’ECA, le bénazéprilat réduit les niveaux d’angiotensine II, ce qui entraîne une vasodilatation, une diminution de la pression artérielle et une réduction de la sécrétion d’aldostérone. Cela se traduit par une amélioration du débit cardiaque et une réduction de la résistance systémique et pulmonaire .

Comparaison Avec Des Composés Similaires

Le bénazéprilat est similaire à d’autres inhibiteurs de l’ECA tels que l’énalaprilat, le lisinopril et le ramipril. il présente des propriétés uniques qui le distinguent de ces composés :

Lisinopril : Contrairement au bénazéprilat, le lisinopril n’est pas un prod médicament et est actif sous sa forme administrée.

Composés similaires :

- Énalaprilat

- Lisinopril

- Ramipril

Les propriétés pharmacocinétiques uniques du bénazéprilat et son action prolongée en font un agent thérapeutique précieux dans la prise en charge de l’hypertension artérielle et de l’insuffisance cardiaque .

Activité Biologique

Benazeprilat is the active metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and heart failure. Its biological activity primarily revolves around its capacity to inhibit ACE, thereby affecting the renin-angiotensin-aldosterone system (RAAS). This article examines the pharmacokinetics, mechanism of action, and biological effects of this compound, supported by data tables and case studies from diverse research sources.

This compound exerts its pharmacological effects by competitively inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this conversion leads to:

- Decreased levels of angiotensin II , a potent vasoconstrictor.

- Reduction in aldosterone secretion , which decreases sodium and water retention.

- Lowered blood pressure due to vasodilation and reduced blood volume.

This mechanism not only alleviates hypertension but also provides protective benefits for the cardiovascular system in patients with heart failure.

Absorption and Distribution

This compound is primarily administered orally. The bioavailability varies significantly among species:

- Humans : Approximately 37% after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours .

- Dogs : Studies indicate a half-life of about 39 minutes following intravenous administration, with a significant portion being nonlinearly bound to ACE .

Protein Binding

Both benazepril and this compound exhibit high protein binding:

- Benazepril : 96.7%

- This compound : 95.3%

This high binding affinity suggests a low free fraction available for pharmacological activity .

Metabolism and Excretion

Benazepril is metabolized in the liver to this compound, which has superior ACE inhibitory activity. The elimination is predominantly renal, with approximately 11-12% excreted via nonrenal routes .

Dose-Response Relationships

Recent studies have demonstrated a clear dose-response relationship between benazepril dosing and biomarkers associated with RAAS:

| Dosage (mg/kg) | Angiotensin II Reduction (%) | Aldosterone Level Change (%) | Plasma Renin Activity Change (%) |

|---|---|---|---|

| 0.125 | -38% | -22% | +58% |

| 0.25 | -50% | -30% | +45% |

| 0.5 | -59% | -40% | +70% |

These findings suggest that higher doses correlate with more significant reductions in angiotensin II and aldosterone levels while increasing plasma renin activity .

Clinical Case Studies

- Hypertension Management in Dogs : A study assessed the pharmacokinetic profile of this compound in canine patients, revealing significant ACE inhibition over a 12-hour period post-dosing. This study highlighted the importance of this compound in veterinary medicine for managing hypertension effectively .

- Heart Failure in Humans : Clinical trials involving human subjects indicated that treatment with this compound led to improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, showcasing its therapeutic efficacy beyond mere blood pressure control .

Safety Profile

In clinical settings, this compound has been associated with several adverse effects, although they are generally mild:

- Hypotension

- Dizziness

- Cough (due to increased bradykinin levels)

Long-term studies have not demonstrated significant long-term risks when used appropriately under medical supervision.

Propriétés

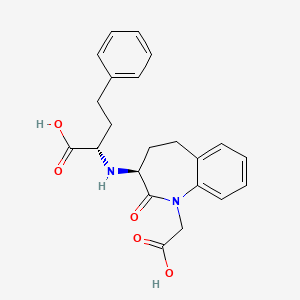

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024701 | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-78-8 | |

| Record name | Benazeprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazeprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazeprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?

A1: this compound is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, this compound diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C24H28N2O5. Its molecular weight is 424.5 g/mol.

Q3: Is there any information on the performance and applications of this compound under various conditions?

A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.

Q4: Does this compound possess any catalytic properties?

A4: this compound is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.

Q5: How do modifications to the structure of this compound affect its activity, potency, and selectivity?

A6: Research indicates that the SS configuration of this compound exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing this compound's therapeutic profile.

Q6: Is there any information regarding SHE regulations and compliance for this compound?

A6: The provided scientific research does not explicitly discuss SHE regulations related to this compound. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.

Q7: What is known about the ADME profile of this compound and its in vivo activity and efficacy?

A9: Benazepril, the prodrug of this compound, undergoes rapid absorption and hepatic metabolism to its active form, this compound [, , , , , , , , ]. this compound exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of this compound occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].

Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of this compound?

A10: this compound effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.